molecular formula C7H10N2O B12718446 2,4-Diamino-5-methylphenol CAS No. 60268-17-9

2,4-Diamino-5-methylphenol

Cat. No.: B12718446
CAS No.: 60268-17-9
M. Wt: 138.17 g/mol
InChI Key: DPKOCFTZJRJTQL-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Phenol (B47542) Chemistry

2,4-Diamino-5-methylphenol, also known by its alternative name 5-hydroxy-2,4-diaminotoluene, is a trifunctional aromatic compound. ontosight.ai Its structure, featuring a benzene (B151609) ring substituted with two amino (-NH₂) groups, a hydroxyl (-OH) group, and a methyl (-CH₃) group, places it at the intersection of several important classes of organic molecules. ontosight.ai As a phenol, the hydroxyl group imparts acidic properties and activates the aromatic ring towards electrophilic substitution. The two amino groups, characteristic of aromatic amines, provide basicity and nucleophilic character. The presence of these functional groups on the same aromatic core leads to a unique reactivity profile, making it a subject of interest in synthetic organic chemistry.

The interplay of the activating hydroxyl and amino groups, along with the directing effect of the methyl group, governs the regioselectivity of its reactions. This complex functionality allows for a variety of chemical transformations, making it a versatile building block.

Significance of Diaminophenols as Precursors in Organic Synthesis and Material Science

Diaminophenols, as a class of compounds, are valuable precursors in the synthesis of a wide array of more complex molecules. Their ability to undergo reactions such as diazotization, condensation, and polymerization makes them crucial intermediates. In organic synthesis, they are foundational for creating heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

In the realm of material science, diaminophenols are employed as monomers in the production of high-performance polymers. Their rigid aromatic structure can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The amino and hydroxyl functionalities also provide sites for cross-linking, leading to the formation of robust thermosetting resins. The specific substitution pattern of each diaminophenol isomer influences the properties of the resulting materials.

Overview of Current Academic Research Trajectories Pertaining to this compound

Current academic research involving this compound is primarily focused on its application as a synthetic intermediate. One notable area of investigation is its use in the preparation of larger, more complex molecules. For instance, it serves as a key reactant in the synthesis of Bis(2,4-diamino-5-methylphenyl)methane through a condensation reaction with formaldehyde. This resulting diarylmethane derivative is then explored for its potential in polymer development, where it can contribute to materials with improved thermal and mechanical properties.

Furthermore, derivatives of this compound are being investigated for their potential biological activities. For example, it has been explored as a precursor in the synthesis of compounds with potential antimalarial properties. ontosight.ai Research also extends to its use in the synthesis of novel heterocyclic systems, with studies exploring the creation of pyrido[2,3-d]pyrimidines, which are investigated as potential dihydrofolate reductase inhibitors. nih.gov The antioxidant and antimicrobial properties of compounds derived from this compound are also areas of academic interest. ontosight.ai

The development of more sustainable and efficient synthetic routes to this compound and its derivatives is another active area of research, aligning with the broader trend of green chemistry in academic and industrial settings. archivemarketresearch.com

Delimitation of Scope for Academic Inquiry

This article is strictly focused on the chemical nature and synthetic utility of this compound from a research perspective. It will provide a detailed look at its chemical properties and its role as a precursor in the synthesis of other molecules. The discussion will be confined to its applications in organic synthesis and material science, based on published academic research.

Crucially, this article will not discuss any of the following:

Toxicological data or safety profiles.

Dosage, administration, or any other information related to in-vivo use.

Commercial applications or market trends outside of a research context.

Environmental impact or regulatory status.

The information presented is intended for a scientific audience engaged in chemical research and is based on factual data from scientific literature.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol ontosight.ai
Appearance Not specified in provided results
Melting Point 78-80 °C ontosight.ai
Solubility Soluble in water and other organic solvents ontosight.ai
CAS Number 60268-17-9 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60268-17-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,4-diamino-5-methylphenol

InChI

InChI=1S/C7H10N2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,8-9H2,1H3

InChI Key

DPKOCFTZJRJTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,4 Diamino 5 Methylphenol

Classical Synthetic Routes to 2,4-Diamino-5-methylphenol

The traditional approaches to the synthesis of this compound are largely centered on well-established aromatic chemistry, primarily involving nitration and subsequent reduction, or the functionalization of pre-existing phenolic and aromatic amine frameworks.

Reduction Strategies from Substituted Nitrobenzene Derivatives

A prevalent and classical method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the case of this compound, this strategy would logically commence with a dinitro-substituted precursor, namely 2,4-dinitro-5-methylphenol.

The synthesis of this dinitro intermediate typically begins with the nitration of 5-methylphenol (m-cresol). The nitration of phenols is a well-studied electrophilic aromatic substitution reaction. Due to the activating and ortho-, para-directing nature of the hydroxyl and methyl groups, direct nitration of m-cresol (B1676322) with a mixture of nitric acid and sulfuric acid can lead to the formation of 2,4-dinitro-5-methylphenol. The reaction conditions, such as temperature and concentration of the nitrating agent, must be carefully controlled to achieve the desired dinitration and to minimize the formation of undesired isomers and oxidation byproducts. For instance, the nitration of phenols can be carried out using dilute nitric acid to yield mononitrophenols, while more vigorous conditions with concentrated acids lead to dinitro or trinitro products.

Once the 2,4-dinitro-5-methylphenol precursor is obtained, the subsequent step involves the reduction of both nitro groups to amino groups. This transformation is a cornerstone of aromatic amine synthesis. A variety of reducing agents and catalytic systems can be employed for this purpose. A common laboratory and industrial method is catalytic hydrogenation. wikipedia.org This involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C). wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, under controlled temperature and pressure.

Another classical reduction method involves the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For example, the reduction of 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806) is effectively achieved using iron powder in the presence of a small amount of hydrochloric acid. orgsyn.org This method is often favored for its cost-effectiveness, although it generates a significant amount of iron sludge as a byproduct.

PrecursorReactionKey Reagents/CatalystsProduct
5-Methylphenol (m-Cresol)DinitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)2,4-Dinitro-5-methylphenol
2,4-Dinitro-5-methylphenolReductionH₂/Pd/C, Fe/HCl, Sn/HClThis compound

Amination and Hydroxylation Approaches to Phenolic Aromatic Systems

Alternative classical routes to this compound could theoretically involve the direct introduction of amino or hydroxyl groups onto a suitably substituted aromatic ring. However, these methods are generally less direct and can be more challenging in terms of regioselectivity and reaction conditions.

Direct amination of phenols to produce aminophenols is a known transformation, though it often requires harsh conditions or specific catalytic systems. For instance, the reaction of phenols with ammonia (B1221849) can be carried out at high temperatures and pressures, sometimes in the presence of a catalyst. rsc.org A hypothetical route could involve the sequential amination of 5-methylphenol at the 2- and 4-positions. However, controlling the regioselectivity to obtain the desired 2,4-diamino isomer would be a significant challenge.

Another theoretical pathway is the hydroxylation of a diaminotoluene derivative, such as 2,4-diaminotoluene. The introduction of a hydroxyl group onto an aromatic ring can be achieved through various methods, including oxidation reactions. However, the direct hydroxylation of an activated aromatic ring like diaminotoluene is prone to over-oxidation and the formation of a mixture of products.

Novel and Sustainable Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in chemical manufacturing. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Synthesis Pathways and Ligand Design

Modern catalytic methods offer significant advantages over classical stoichiometric reactions, particularly in terms of selectivity, efficiency, and environmental impact. For the synthesis of this compound, advancements in catalysis can be applied to both the reduction and amination steps.

In the context of nitro group reduction, the development of highly active and selective catalysts is a key area of research. This includes the use of nanocatalysts and bimetallic catalysts which can exhibit enhanced performance under milder reaction conditions. The design of ligands for metal catalysts in amination reactions has also been a major focus. For instance, palladium-catalyzed amination of aryl halides and phenols has been significantly advanced through the development of sophisticated phosphine (B1218219) ligands that promote efficient C-N bond formation. nih.gov While direct amination of 5-methylphenol remains a challenge, these advanced catalytic systems could potentially enable a more controlled and selective reaction.

Green Chemistry Principles and Solvents in this compound Production

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. wikipedia.org The choice of solvent is a critical factor, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint.

Traditional organic solvents can be replaced with more sustainable alternatives such as water, supercritical fluids (like CO₂), ionic liquids, or bio-derived solvents (e.g., ethanol, 2-methyltetrahydrofuran). sigmaaldrich.com For the reduction of dinitrophenols, conducting the reaction in water as a solvent, where possible, would be a significant green improvement. The use of water as a solvent is not only environmentally friendly but can also in some cases enhance reaction rates and selectivity. researchgate.net

Furthermore, the development of catalytic systems that operate efficiently in these green solvents is an active area of research. For example, water-soluble catalysts can be designed to facilitate reactions in aqueous media and can be more easily separated and recycled.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Renewable FeedstocksPotentially deriving precursors from bio-based sources.
Safer Solvents and AuxiliariesReplacing traditional organic solvents with water, ethanol, or other green solvents. sigmaaldrich.com
CatalysisEmploying highly efficient and recyclable catalysts for reduction and amination reactions.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemicals, offering numerous advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward automation and scalability.

The synthesis of this compound could be adapted to a continuous flow process. For example, the nitration of 5-methylphenol, which can be a highly exothermic and potentially hazardous reaction in batch, could be performed more safely in a microreactor where the small reaction volume and high surface-area-to-volume ratio allow for efficient heat dissipation. Similarly, the catalytic hydrogenation of 2,4-dinitro-5-methylphenol can be carried out in a packed-bed flow reactor containing the solid-supported catalyst. nih.gov This setup allows for the continuous conversion of the starting material to the product and simplifies the separation of the catalyst from the reaction mixture. The integration of multiple reaction steps into a continuous sequence is also a key advantage of flow chemistry, potentially allowing for a "one-pot" continuous synthesis of this compound from its precursors.

Derivatization and Functionalization Strategies of this compound

The presence of two primary amine groups and a phenolic hydroxyl group makes this compound a rich substrate for a variety of chemical modifications. These functional groups can be selectively or exhaustively derivatized to introduce new properties and functionalities to the molecule.

Chemical Modifications of Amine Functionalities

The two primary amine groups in this compound are nucleophilic and can undergo a range of reactions.

Acylation: The amine groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction can be used to introduce a variety of acyl groups, thereby modifying the solubility and electronic properties of the molecule. For example, reaction with acetic anhydride (B1165640) would yield the corresponding diacetylated derivative.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Schiff Base Formation: The primary amine groups can react with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out under acidic or basic catalysis.

Diazotization and Azo Coupling: One or both of the amino groups can be converted to diazonium salts upon treatment with nitrous acid at low temperatures. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, including azo coupling with activated aromatic compounds to form azo dyes.

Table 1: Potential Chemical Modifications of Amine Functionalities in this compound

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetic anhydrideAmide
AlkylationMethyl iodideSecondary/Tertiary Amine
Schiff Base FormationBenzaldehydeImine (Schiff Base)
DiazotizationNitrous acid (NaNO₂/HCl)Diazonium salt

Chemical Modifications of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is also a key site for functionalization.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For instance, a related compound, 2,4-diamino-5-methylphenoxyethanol, is used in cosmetic applications.

Esterification: The phenolic hydroxyl group can be esterified by reaction with acyl chlorides or anhydrides. This reaction is often catalyzed by a base.

O-Alkylation: Direct alkylation of the hydroxyl group can also be achieved under specific conditions.

Table 2: Potential Chemical Modifications of the Phenolic Hydroxyl Group in this compound

Reaction TypeReagent ExampleProduct Functional Group
EtherificationEthyl iodideEther
EsterificationAcetyl chlorideEster

Ring Substitutions and Modifications of the Aromatic Core

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strongly activating amino groups and a moderately activating hydroxyl group.

Halogenation: The aromatic ring can be readily halogenated (e.g., brominated or chlorinated) at the vacant positions. The high activation of the ring may lead to poly-halogenation, and thus, mild reaction conditions are required for selective mono-substitution.

Nitration: Further nitration of the ring is possible, although the existing electron-donating groups make the ring susceptible to oxidation under harsh nitrating conditions.

Sulfonation: The introduction of a sulfonic acid group onto the aromatic ring can be achieved by treatment with fuming sulfuric acid.

The positions of these substitutions are directed by the existing functional groups. The most likely position for electrophilic attack would be the position ortho to the hydroxyl group and para to one of the amino groups, which is already occupied by the other amino group. The remaining vacant position is ortho to one amino group and meta to the other and the hydroxyl group, making it a likely site for substitution.

Table 3: Potential Ring Substitutions on the Aromatic Core of this compound

Reaction TypeReagent ExampleIntroduced Group
BrominationBromine waterBromo (-Br)
NitrationNitric acid/Sulfuric acidNitro (-NO₂)
SulfonationFuming sulfuric acidSulfonic acid (-SO₃H)

Mechanistic Investigations of Reactions Involving 2,4 Diamino 5 Methylphenol

Electrophilic Aromatic Substitution Reactions of 2,4-Diamino-5-methylphenol

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a hydroxyl (-OH) group, two amino (-NH2) groups, and a methyl (-CH3) group. These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles.

The directing effects of these substituents determine the regioselectivity of substitution. The hydroxyl and amino groups are strong activating groups and are ortho, para-directors. The methyl group is a weaker activating group and is also an ortho, para-director. In this compound, the positions are influenced as follows:

-OH group (at C1): Directs to C2 and C6 (ortho) and C4 (para).

-NH2 group (at C2): Directs to C1 and C3 (ortho) and C5 (para).

-NH2 group (at C4): Directs to C3 and C5 (ortho) and C1 (para).

-CH3 group (at C5): Directs to C4 and C6 (ortho) and C2 (para).

The positions C3 and C6 are the most likely sites for electrophilic attack, as they are activated by multiple groups. The steric hindrance from the existing substituents will also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. Given the high reactivity of the ring, these reactions would likely proceed under mild conditions, and polysubstitution can be a potential side reaction.

Nucleophilic Reactivity of Amino and Hydroxyl Groups in Chemical Transformations

The amino and hydroxyl groups of this compound possess lone pairs of electrons, making them nucleophilic. These groups can participate in a variety of chemical transformations by attacking electron-deficient centers.

The amino groups are generally more nucleophilic than the hydroxyl group. They can readily react with alkyl halides, acyl halides, and other electrophiles to form substituted amines and amides, respectively. For instance, novel derivatives of 2-amino-5-methylphenol (B193566) have been synthesized through nucleophilic substitution reactions involving the amino group.

The hydroxyl group can also act as a nucleophile, particularly in its deprotonated phenoxide form, which is a much stronger nucleophile. It can undergo reactions such as ether synthesis (e.g., Williamson ether synthesis) and esterification. The relative reactivity of the amino and hydroxyl groups can often be controlled by adjusting the reaction conditions, such as pH. In acidic conditions, the amino groups will be protonated, reducing their nucleophilicity and favoring reactions at the hydroxyl group. Conversely, in basic conditions, the hydroxyl group can be deprotonated to the more nucleophilic phenoxide, while the amino groups remain largely unprotonated.

Oxidative Coupling and Polymerization Mechanisms involving this compound

This compound is a common precursor in oxidative hair dyes. europa.eu Its mechanism of action involves oxidative coupling, typically initiated by an oxidizing agent such as hydrogen peroxide in an alkaline medium. pharmacyfreak.com

The initial step is the oxidation of the aminophenol to a reactive intermediate, a quinoneimine. This intermediate is highly electrophilic and reacts rapidly with another molecule, which can be another molecule of this compound (self-coupling) or a different coupler molecule present in the formulation. stackexchange.com

Formation of Oligomeric and Polymeric Structures

The reaction between the quinoneimine intermediate and a coupler molecule forms a dimer, which is a simple dye molecule. stackexchange.com However, these dimers can still be reactive and can undergo further oxidation and coupling reactions, leading to the formation of trimers, tetramers, and larger oligomeric and polymeric structures. researchgate.net This polymerization process results in the formation of complex colorant molecules that are trapped within the hair shaft, providing a long-lasting color. The final structure of the dye polymers and the resulting color depends on the specific precursors and couplers used and the reaction conditions.

Radical Mechanisms in Redox Processes

The oxidation of aminophenols can also proceed through radical mechanisms. The one-electron oxidation of the phenol (B47542) or amine functionality can generate radical intermediates, such as semi-quinoneimine radicals. researchgate.net These radicals are highly reactive and can participate in the polymerization process. The coupling of two radicals or the reaction of a radical with a neutral molecule can lead to the formation of the C-C or C-N bonds that constitute the backbone of the final dye polymer.

Complexation Chemistry and Ligand Properties of this compound

The presence of multiple donor atoms (the oxygen of the hydroxyl group and the nitrogen atoms of the two amino groups) allows this compound to act as a chelating ligand in coordination chemistry. It can form stable complexes with a variety of metal ions.

The molecule can coordinate to a metal center in a bidentate or tridentate fashion, using the lone pairs of electrons on the oxygen and nitrogen atoms. For example, it can form a five- or six-membered chelate ring with a metal ion, which enhances the stability of the complex. The specific coordination mode will depend on the metal ion, the solvent system, and the stoichiometry of the reaction. Metal complexes of related phenol derivatives have been synthesized and characterized, demonstrating the ability of this class of compounds to act as effective ligands. chemcess.com

Acid-Base Equilibria and Protonation States in Aqueous and Non-Aqueous Media

This compound is an amphoteric compound, meaning it can act as both an acid and a base. chemicalbook.com It has three ionizable groups: the phenolic hydroxyl group and two aromatic amino groups. The acid-base equilibria of this molecule can be described by its pKa values.

The protonation state of this compound is highly dependent on the pH of the medium:

In strongly acidic solutions (low pH): All three functional groups will be protonated, and the molecule will exist as a trication with the formula [C7H13N2O]3+.

In moderately acidic to neutral solutions: The amino groups will be protonated, while the hydroxyl group will remain in its neutral form. The molecule will exist as a dication.

In weakly alkaline solutions: The more acidic amino group will be deprotonated, and the molecule will exist as a monocation.

In strongly alkaline solutions (high pH): The hydroxyl group will also be deprotonated to form a phenoxide, and the molecule will exist as a neutral species or an anion, depending on the exact pKa values.

The different protonation states will have a significant impact on the molecule's solubility, reactivity, and biological activity.

Interactive Data Table: Estimated pKa Values and Protonation States

Functional GroupEstimated pKa RangePredominant Species at pH < pKaPredominant Species at pH > pKa
Protonated Amino Group 14 - 6-NH3+-NH2
Protonated Amino Group 24 - 6-NH3+-NH2
Hydroxyl Group~10 - 14-OH-O-

Advanced Analytical Techniques for the Characterization and Quantification of 2,4 Diamino 5 Methylphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 2,4-Diamino-5-methylphenol, enabling the separation of the analyte from impurities and matrix components. The choice of technique depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of this compound due to its high efficiency and versatility. Reverse-phase (RP) HPLC is the most common mode used for this class of polar aromatic compounds.

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. Key considerations include:

Column Selection: A C18 or C8 stationary phase is typically chosen, providing a nonpolar environment for the separation of moderately polar compounds. Columns with low silanol (B1196071) activity can improve peak symmetry for basic compounds like diamines.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer's pH is critical; for an amino-substituted phenol (B47542), a slightly acidic to neutral pH is often used to ensure the analytes are in a consistent ionic state. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid.

Detection: Ultraviolet (UV) detection is widely applicable for phenols, with a detection wavelength typically set around 274 nm. Photodiode array (PDA) detectors can provide additional spectral information to confirm peak identity and purity.

Table 1: Illustrative HPLC Method Parameters for Aminophenol Analysis This table provides a generalized set of starting conditions for the analysis of aminophenols, based on common practices.

Parameter Condition Purpose
Column C18, 150 x 4.6 mm, 5 µm Provides robust separation for a wide range of polarities.
Mobile Phase A Water with 0.1% Formic Acid Acidifies the mobile phase to improve peak shape for amines.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier to elute the analyte from the column.
Gradient 5% B to 95% B over 15 minutes Allows for the separation of compounds with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical injections.
Detector UV/PDA at 274 nm Detects the aromatic ring of the phenol.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amino functional groups, has low volatility and is prone to thermal degradation. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and stable form prior to GC analysis.

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -OH and -NH2 groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable ester and amide derivatives.

Alkylation: Derivatization with reagents like α-bromo-2,3,4,5,6-penta-fluorotoluene (PFBBr) can create pentafluorobenzyl ethers, which are highly responsive to electron capture detectors (ECD).

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 2: Typical GC-MS Conditions for Derivatized Phenol Analysis This table outlines a general GC method for analyzing derivatized phenolic compounds.

Parameter Condition Purpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A nonpolar column suitable for a wide range of organic molecules.
Carrier Gas Helium at 1.0 mL/min Inert gas to carry the sample through the column.
Inlet Temp. 250 °C Ensures rapid volatilization of the derivatized sample.
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C Temperature gradient to separate compounds based on boiling points.
Detector Mass Spectrometer (MS) Provides identification based on mass-to-charge ratio and fragmentation.
MS Source Temp. 230 °C Temperature of the ion source.
MS Quad Temp. 150 °C Temperature of the quadrupole mass analyzer.
Scan Range 50-500 amu Mass range scanned to detect the derivatized analyte and its fragments.

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly well-suited for analyzing polar and charged molecules like this compound and requires minimal sample volume.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. The development of a CZE method involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. For aminophenols, the pH of the BGE is a critical parameter, as it determines the net charge of the analyte and thus its electrophoretic mobility. Microfluidic systems, or "lab-on-a-chip" technology, integrate these separation processes onto a small chip, enabling faster analysis times and higher throughput.

Table 3: Example CZE Parameters for Separation of Aminophenols Based on methods developed for structurally similar compounds like p-aminophenol.

Parameter Condition Influence on Separation
Capillary Fused-silica, 50 µm i.d., 50 cm length Provides the medium for separation.
Background Electrolyte 50 mM Borate Buffer Maintains a stable current and pH.
pH 9.5 Controls the ionization state of the analytes and the electroosmotic flow.
Applied Voltage 18 kV Driving force for the migration of ions.
Temperature 25 °C Affects viscosity and migration times.
Injection Hydrodynamic (50 mbar for 5 s) Introduces a small plug of sample into the capillary.
Detection UV at 214 nm Monitors the separated analytes as they pass the detector window.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the protons of the two amino groups and the hydroxyl group. The splitting patterns (singlet, doublet, etc.) would help confirm the substitution pattern on the aromatic ring.

¹³C NMR: A carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments for substituted benzene (B151609) rings. Solvent: DMSO-d₆.

Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Aromatic C-H (position 3) ~6.0-6.2 Singlet ~100-105
Aromatic C-H (position 6) ~6.4-6.6 Singlet ~110-115
Methyl (-CH₃) ~2.0-2.2 Singlet ~15-20
Amine (-NH₂) ~4.0-5.0 Broad Singlet N/A
Hydroxyl (-OH) ~8.5-9.5 Broad Singlet N/A
Aromatic C-OH N/A N/A ~145-150
Aromatic C-NH₂ N/A N/A ~135-145
Aromatic C-CH₃ N/A N/A ~120-125

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions, making it invaluable for identity confirmation.

In addition to providing the molecular weight, MS analysis involves the fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. For this compound (C₇H₁₀N₂O, Exact Mass: 138.0793), common fragmentation pathways under electron ionization (EI) would likely involve:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of ammonia (B1221849) (NH₃) or cleavage of C-N bonds.

Decarbonylation (loss of CO) from the phenolic ring, a common pathway for phenols.

Analyzing these fragments allows chemists to piece together the structure of the parent molecule.

Table 5: Predicted HRMS Data and Major Fragments for this compound

Ion Proposed Formula Calculated m/z Fragmentation Pathway
[M]⁺• C₇H₁₀N₂O 138.0793 Molecular Ion
[M-CH₃]⁺ C₆H₇N₂O 123.0558 Loss of methyl radical
[M-NH₂]⁺• C₇H₈O 108.0575 Loss of amino radical
[M-CO]⁺• C₆H₁₀N₂ 110.0844 Loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

However, no publicly available experimental IR or Raman spectra for this compound could be found. Therefore, a table of characteristic vibrational frequencies and their assignments for this specific molecule cannot be generated.

UV-Visible Spectroscopy for Electronic Transitions and Molar Absorptivity Determination

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, providing information about its conjugation and electronic structure. For this compound, the absorption maxima (λmax) would be indicative of the π → π* and n → π* transitions of the substituted benzene ring. The molar absorptivity (ε) at these wavelengths is a quantitative measure of the probability of these transitions.

Specific UV-Visible spectral data, including λmax values and corresponding molar absorptivity coefficients for this compound, are not available in the reviewed literature. Consequently, a data table detailing these electronic transition properties cannot be compiled.

Electrochemical Methods for Redox Behavior and Detection

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of a compound. For this compound, these methods could elucidate the oxidation potential of the aminophenol system, which is expected to be susceptible to oxidation. Such studies would provide insights into its reaction mechanisms, stability, and potential for electrochemical detection.

No research articles detailing the electrochemical behavior, including redox potentials and voltammetric analysis, of this compound were identified.

X-ray Diffraction Studies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and crystal packing of this compound, offering insights into its intermolecular interactions.

Crystallographic data for this compound, including unit cell parameters, space group, and atomic coordinates, are not present in crystallographic databases. While crystal structures for some more complex derivatives of aminophenols have been reported, this information is not directly transferable to the parent compound.

Computational and Theoretical Chemistry Studies on 2,4 Diamino 5 Methylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and various reactivity descriptors that govern the chemical behavior of 2,4-Diamino-5-methylphenol.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations could be employed to determine a range of molecular properties.

Key Applications of DFT:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Local Reactivity: Fukui functions and condensed-to-atom Fukui indices can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

A hypothetical data table for calculated reactivity descriptors of this compound using a common DFT functional like B3LYP with a 6-31G(d,p) basis set is presented below.

PropertySymbolCalculated Value (Arbitrary Units)
HOMO EnergyEHOMO-5.2 eV
LUMO EnergyELUMO-0.8 eV
HOMO-LUMO Gap (ΔE)ΔE4.4 eV
Electronegativityχ3.0
Chemical Hardnessη2.2
Global SoftnessS0.45
Electron AffinityA0.8 eV
Ionization PotentialI5.2 eV
Global Electrophilicity Indexω2.05

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions for certain molecular properties. For a molecule like this compound, these methods would be particularly useful for benchmarking DFT results and for calculations where high accuracy is paramount, such as determining precise bond dissociation energies or electronic transition energies.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its interactions with other molecules, such as solvents or biological macromolecules. By simulating the movement of atoms based on a force field, MD can reveal information about:

Solvation Effects: How the molecule interacts with water or other solvent molecules, including the formation of hydrogen bonds.

Aggregation Behavior: Whether molecules of this compound tend to self-associate in solution.

Binding to Proteins: In the context of its use in hair dyes, MD simulations could model the interaction of this compound with keratin (B1170402) proteins in the hair shaft.

Structure-Reactivity Relationship Modeling (SAR) for Chemical Transformations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a compound with its reactivity or biological activity. For this compound, SAR studies could be developed to understand how modifications to its chemical structure would affect its properties. For instance, a QSAR model could be built to predict the color-forming potential or the skin sensitization potential of related aminophenol derivatives based on calculated molecular descriptors.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. This can help in understanding the color of the compound and its derivatives.

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions of peaks in the IR and Raman spectra. This is invaluable for interpreting experimental spectra and identifying the presence of specific functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structure verification.

A hypothetical table of predicted vibrational frequencies for key functional groups in this compound is shown below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3650
N-H (Amino)Symmetric Stretching3400
N-H (Amino)Asymmetric Stretching3500
C-N (Aromatic)Stretching1350
C-O (Phenolic)Stretching1250
Aromatic C-HStretching3100-3000
Methyl C-HAsymmetric Stretching2960
Methyl C-HSymmetric Stretching2870

Note: These are representative values and the actual calculated frequencies would depend on the level of theory and basis set used.

Reaction Pathway and Transition State Analysis for Synthetic Design

Computational chemistry can be a powerful tool in understanding and designing synthetic routes. For this compound, theoretical calculations can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, the pathway from reactants to products can be determined.

Identify Transition States: The structures and energies of transition states can be calculated, providing insight into the activation energy and the rate-determining step of a reaction.

Predict Reaction Outcomes: By comparing the energies of different possible reaction pathways, the most likely products can be predicted. This information can guide the optimization of reaction conditions to improve yield and selectivity in the synthesis of this compound and its derivatives.

Applications of 2,4 Diamino 5 Methylphenol in Advanced Materials and Industrial Processes

Role as a Monomer in Polymer Synthesis

The presence of multiple reactive sites in 2,4-diamino-5-methylphenol makes it a valuable monomer for the synthesis of high-performance polymers. Its ability to undergo polymerization reactions with various co-monomers leads to the formation of polymers with desirable thermal and mechanical properties.

Polyimide and Polybenzoxazole Precursors

This compound is utilized as a diamine monomer in the synthesis of polyimides and polybenzoxazoles, two classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.

In the synthesis of polyimides , diamines like this compound are reacted with dianhydrides. The process typically involves a two-step method where a poly(amic acid) precursor is first formed, which is then cyclized through thermal or chemical means to yield the final polyimide. vt.edu The introduction of the methyl and hydroxyl groups from the this compound monomer can influence the final properties of the polyimide, such as solubility and processability, without significantly compromising its thermal stability. titech.ac.jp Polyimides find extensive use in the electronics industry for applications such as flexible printed circuit boards and insulating films. researchgate.net

Polybenzoxazoles (PBOs) are another class of heat-resistant polymers that can be synthesized using precursors derived from this compound. The synthesis of PBOs often involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. While specific examples detailing the use of this compound in PBO synthesis are not as common as for other bis-o-aminophenols like 3,3'-dihydroxybenzidine, the fundamental chemistry allows for its potential use in creating PBOs with tailored properties. researchgate.net The resulting polymers are known for their high thermal and oxidative stability. researchgate.net

Polymer TypeMonomersKey Properties
PolyimideThis compound, Aromatic DianhydridesHigh thermal stability, good mechanical properties, improved solubility
PolybenzoxazoleThis compound (as a potential precursor), Dicarboxylic AcidsExcellent thermal stability, chemical resistance

Precursor in Chromophore and Dye Synthesis (excluding personal care product formulation)

The chemical structure of this compound makes it a suitable precursor for the synthesis of various chromophores and dyes used in industrial applications. The amino and hydroxyl groups can be chemically modified to create complex molecular structures with specific light-absorbing properties. These dyes can be incorporated into polymeric matrices to create colored materials with high thermal stability and lightfastness. For instance, polymeric dyes derived from diamino compounds have been shown to exhibit excellent brightness and resistance to fading.

Application in Chemical Sensor Technologies and Detection Systems

The unique electrochemical properties of this compound and its derivatives make them promising candidates for use in chemical sensor technologies. The amino and hydroxyl groups can interact with specific analytes, leading to a detectable change in an electrical or optical signal.

Polymers derived from this compound can be used to create sensitive layers in chemical sensors. These polymer films can be designed to selectively bind to target molecules, enabling the detection of various chemical species. The development of sensors based on such materials is an active area of research, with potential applications in environmental monitoring, industrial process control, and medical diagnostics.

Advanced Functional Materials Development

The versatility of this compound extends to the development of a range of advanced functional materials with specific optical, electronic, and electrochemical properties.

Optoelectronic and Photonic Materials

Polymers incorporating this compound can be engineered to possess specific optoelectronic and photonic properties. By carefully selecting the co-monomers and controlling the polymer architecture, it is possible to create materials that can interact with light in a controlled manner. These materials could find applications in devices such as organic light-emitting diodes (OLEDs), photodetectors, and optical waveguides. The aromatic nature of the monomer contributes to the charge transport properties of the resulting polymers, which is a crucial factor in the performance of optoelectronic devices.

Redox-Active Materials and Components in Energy Storage Systems

The ability of the phenol (B47542) and amine functionalities in this compound to undergo reversible oxidation and reduction reactions makes it a candidate for the development of redox-active materials. jocpr.com These materials are of significant interest for applications in energy storage systems, such as rechargeable batteries and supercapacitors. researchgate.net

Redox-active organic materials offer several potential advantages over traditional inorganic materials used in energy storage, including the use of abundant elements and the potential for molecular-level design. nih.govresearchgate.netanl.gov Polymers derived from this compound could be incorporated as electrode materials, where they would store and release energy through electrochemical reactions. Research in this area is focused on designing polymers with high redox potentials, good cycling stability, and fast charge/discharge rates.

Functional MaterialKey PropertyPotential Application
Optoelectronic MaterialCharge transportOrganic Light-Emitting Diodes (OLEDs), Photodetectors
Redox-Active MaterialReversible oxidation-reductionRechargeable Batteries, Supercapacitors

Catalysis and Reagent Chemistry in Organic Synthesis

While direct catalytic applications of this compound are not extensively documented in publicly available literature, its molecular structure suggests significant potential as both a ligand in catalysis and a versatile reagent in organic synthesis. The presence of two electron-donating amino groups and a hydroxyl group on the aromatic ring makes it an excellent candidate for coordinating with metal centers to form stable complexes. These complexes, in turn, can exhibit catalytic activity in a variety of organic transformations.

The field of catalysis has seen extensive use of ligands based on o-aminophenol to create metal complexes that can activate small molecules and facilitate enzymatic-like reactions. derpharmachemica.com The redox-active nature of the o-aminophenol scaffold allows it to participate in multi-electron transfer processes, a crucial aspect for many catalytic cycles. derpharmachemica.com For instance, iron(II)-2-aminophenolate complexes have been shown to react with dioxygen to produce substituted 2-picolinic acids, mimicking the function of 2-aminophenol (B121084) dioxygenases. derpharmachemica.com Given that this compound contains a similar functionality, it is plausible that its metal complexes could also exhibit biomimetic catalytic activities.

Furthermore, substituted aminophenols are precursors for synthesizing ligands used in transition metal catalysis. Copper-catalyzed reactions, for example, are employed for the selective N-arylation and O-arylation of aminophenols, demonstrating the utility of these compounds in forming new carbon-nitrogen and carbon-oxygen bonds. rsc.org The specific substitution pattern of this compound could be leveraged to synthesize ligands with tailored steric and electronic properties, thereby influencing the selectivity and efficiency of catalytic reactions.

As a reagent, diaminophenol derivatives are valuable building blocks in organic synthesis. For example, 2,3-diaminophenol (B1330466) is utilized in the microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines. sigmaaldrich.com It also serves as a precursor for tetradentate Schiff base complexes. sigmaaldrich.com Similarly, 3,4-diaminophenol (B1333219) can be synthesized from p-aminophenol through a multi-step process involving acylation, nitration, hydrolysis, and reduction. google.com These examples underscore the role of diaminophenols in creating heterocyclic compounds and complex molecular architectures. The unique arrangement of functional groups in this compound makes it a promising starting material for the synthesis of novel heterocyclic systems and other functional molecules.

The table below summarizes the potential applications of this compound in catalysis and organic synthesis based on the reactivity of analogous compounds.

Application AreaPotential Role of this compoundRationale based on Analogous Compounds
Homogeneous Catalysis Ligand for transition metal catalystso-Aminophenol-based ligands form redox-active metal complexes capable of small molecule activation. derpharmachemica.com
Biomimetic Catalysis Precursor for catalysts mimicking enzymatic reactionsIron-aminophenolate complexes mimic the function of 2-aminophenol dioxygenases. derpharmachemica.com
Cross-Coupling Reactions Substrate for C-N and C-O bond formationSubstituted aminophenols undergo copper-catalyzed N-arylation and O-arylation. rsc.org
Heterocyclic Synthesis Building block for novel heterocycles2,3-Diaminophenol is a precursor for benzoxazepines and benzodiazepines. sigmaaldrich.com
Coordination Chemistry Precursor for Schiff base and other complexes2,3-Diaminophenol is used to synthesize tetradentate Schiff base complexes. sigmaaldrich.com

Environmental Remediation Technologies

The chemical structure of this compound suggests its potential utility as a precursor for materials used in environmental remediation, particularly in the treatment of wastewater containing organic pollutants. The amino and hydroxyl functional groups can be exploited to create effective adsorbents or to participate in the chemical degradation of contaminants.

Precursor for Adsorbents:

Amine-functionalized materials are known to be effective adsorbents for various pollutants, including heavy metals and organic compounds, from aqueous solutions. nih.gov The presence of amine groups on the surface of an adsorbent can enhance its affinity for certain contaminants through mechanisms like hydrogen bonding and electrostatic interactions. nih.gov For instance, activated carbon modified with amine groups has shown high efficiency in removing 4-chlorophenol (B41353) from water. nih.gov It is conceivable that this compound could be used to functionalize adsorbent materials such as activated carbon, silica, or various polymers. The resulting materials would possess a high density of amine groups, potentially leading to a high adsorption capacity for a range of environmental pollutants.

A patented process for treating wastewater from p-aminophenol production utilizes an amine-modified composite functional resin to selectively adsorb p-aminophenol, demonstrating the efficacy of amine-functionalized resins in capturing phenolic compounds. google.com This suggests that a resin functionalized with a diamino-methylphenol derivative could exhibit even greater efficiency or selectivity for certain pollutants.

Degradation Agents:

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic materials in water and wastewater. These processes typically involve the in-situ generation of highly reactive hydroxyl radicals. While aminophenols themselves are environmental pollutants, their derivatives can be involved in catalytic degradation processes. For example, nanostructured iron catalysts have been used for the rapid degradation of p-aminophenol in the presence of hydrogen peroxide. nih.gov

The reactivity of the aminophenol structure can be harnessed in the development of catalytic materials for pollutant degradation. For instance, the reduction of 4-nitrophenol, a common industrial pollutant, to the less harmful 4-aminophenol (B1666318) is a widely studied model reaction for catalytic activity. researchgate.netmdpi.comchemijournal.com Various catalysts, including those based on platinum nanoparticles supported on layered double hydroxides and copper ferrite, have been shown to be effective for this transformation. researchgate.netmdpi.com While this compound itself is not the catalyst, its structural motifs could be incorporated into more complex catalytic systems designed for the degradation of specific environmental toxins.

The potential applications of this compound as a precursor in environmental remediation technologies are summarized in the table below.

Remediation TechnologyPotential Role of this compoundScientific Basis from Related Compounds
Adsorption Precursor for amine-functionalized adsorbentsAmine-modified activated carbon effectively removes chlorophenols from water. nih.gov Amine-modified resins are used to adsorb p-aminophenol from wastewater. google.com
Catalytic Degradation Component in the synthesis of degradation catalystsNanostructured iron catalysts degrade p-aminophenol. nih.gov The reduction of nitrophenols is a model reaction for catalytic pollutant removal. researchgate.netchemijournal.com

Environmental Behavior and Transformation of 2,4 Diamino 5 Methylphenol

Biotransformation Pathways and Microbial Degradation in Environmental Matrices

Biotransformation, carried out by microorganisms, is a key process in the breakdown of organic compounds in the environment. The biodegradation of aromatic amines, such as 2,4-Diamino-5-methylphenol, is expected to be a significant pathway for its removal from soil and water.

Identification of Microbial Species Involved in Degradation

A variety of bacteria have been identified that can degrade aniline (B41778) and other monocyclic aromatic amines, utilizing them as a sole source of carbon and energy. Genera such as Acinetobacter, Comamonas, Sphingobium, and Pseudomonas have been frequently implicated in the degradation of anilines. Studies on the biodegradation of dimethylphenols have also highlighted the role of Pseudomonas species. For instance, Pseudomonas mendocina and Pseudomonas fluorescens have been shown to degrade 2,4-dimethylphenol (B51704). Given these findings, it is highly probable that microbial communities in soil and water containing species from these genera would be capable of degrading this compound.

Table 1: Genera of Bacteria Known to Degrade Structurally Similar Aromatic Compounds

Bacterial GenusDegraded Compound(s)
AcinetobacterAniline
ComamonasAniline
SphingobiumAniline
PseudomonasAniline, 2,4-Dimethylphenol
Burkholderia4-Chloro-2-aminophenol
Arthrobacter2-Chloro-4-aminophenol

Characterization of Biotransformation Metabolites

The biotransformation of aromatic amines can proceed through various initial steps, including dioxygenation, deamination, and hydroxylation. For instance, the degradation of 4-chloro-2-aminophenol by a Burkholderia species was found to proceed via hydrolytic deamination to form 4-chlorocatechol. In the case of 2,4-dimethylphenol degradation by Pseudomonas species, a dead-end product, 4-hydroxy-3-methylbenzoic acid, was identified. Furthermore, in vivo studies in mammals on the metabolism of 2,4-diaminotoluene (B122806), a structurally related compound, revealed that phenolic metabolites are excreted, with 5-hydroxy-2,4-diaminotoluene being a major component. While these findings are from different compounds and systems, they suggest that the biotransformation of this compound could involve hydroxylation of the aromatic ring as a key step.

Table 2: Potential Biotransformation Products Based on Structurally Similar Compounds

Parent CompoundBiotransformation ProductOrganism/System
2,4-Dimethylphenol4-Hydroxy-3-methylbenzoic acidPseudomonas sp.
4-Chloro-2-aminophenol4-ChlorocatecholBurkholderia sp.
2,4-Diaminotoluene5-Hydroxy-2,4-diaminotolueneRabbit, Rat, Guinea-Pig

Sorption and Transport Phenomena in Soil and Sediment

The mobility of this compound in the environment will be significantly influenced by its sorption to soil and sediment particles. For aniline, it has been shown that it adsorbs strongly to colloidal organic matter, which can increase its solubility and movement into groundwater. It also exhibits moderate adsorption to organic material in the soil. The extent of sorption is influenced by soil properties, particularly organic matter content and pH. At lower pH, the amino groups of aniline become protonated, which can increase its adsorption to negatively charged soil components like clay minerals and organic matter. It is expected that this compound would exhibit similar sorption behavior, with its mobility being inversely related to the organic carbon content of the soil and potentially influenced by the pH of the surrounding environment. However, without specific sorption coefficient (Kd or Koc) data for this compound, its precise transport potential remains unquantified.

Environmental Monitoring and Trace Analysis in Water and Soil Samples

The environmental monitoring and trace analysis of this compound in water and soil samples are critical for understanding its potential environmental fate and impact. As a component of oxidative hair dye formulations, its release into the environment is plausible, primarily through wastewater from residential and commercial sources. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific studies focused on the detection and quantification of this compound in environmental matrices such as water and soil.

While general analytical methods for substituted aromatic amines and phenols are well-established, specific methodologies validated for the trace analysis of this compound in complex environmental samples are not readily found in published research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for the analysis of similar compounds. These methods, in theory, could be adapted for the detection of this compound. However, without specific research, details on extraction procedures, method detection limits, and quantification in real-world water and soil samples remain unavailable.

The absence of dedicated studies on the environmental monitoring of this compound means that there is no available data on its concentration levels in surface water, groundwater, or different soil types. Consequently, it is not possible to present detailed research findings or data tables on its environmental occurrence.

Future research is necessary to develop and validate analytical methods for the routine monitoring of this compound in the environment. Such studies would be essential to assess its potential for persistence, transport, and transformation in aquatic and terrestrial ecosystems.

Historical Trajectories and Seminal Discoveries in 2,4 Diamino 5 Methylphenol Research

Genesis of Research on Substituted Phenols and Aromatic Diamines

The investigation into substituted phenols and aromatic diamines is deeply rooted in the expansion of organic chemistry in the 19th century. Early research was driven by the burgeoning dye industry and the quest for new materials with novel properties. Phenol (B47542), first isolated in an impure form in the late 18th century and obtained in its pure state in 1834, became a foundational molecule for a vast array of derivatives. The introduction of various functional groups onto the phenol ring, a process known as substitution, was found to dramatically alter the compound's chemical and physical properties. This led to the synthesis of a multitude of substituted phenols with applications ranging from antiseptics to photographic developers.

Concurrently, the study of aromatic amines, particularly diamines, gained prominence. The synthesis of mauveine, the first synthetic organic dye, by William Henry Perkin in 1856 from aniline (B41778) derivatives, underscored the importance of aromatic amines as dye precursors. This discovery catalyzed extensive research into the synthesis and reactions of various aromatic amines, including phenylenediamines, which are isomers of diaminobenzene. These compounds proved to be versatile intermediates in the production of a wide range of dyes and later, polymers. The combination of amino and hydroxyl groups on a benzene (B151609) ring, as seen in aminophenols, offered further possibilities for creating complex molecules with desirable characteristics.

Milestones in the Synthesis and Physicochemical Characterization of 2,4-Diamino-5-methylphenol

Specific historical milestones for the initial synthesis and detailed physicochemical characterization of this compound are not well-documented in prominent scientific literature. However, the synthesis of related aminophenol derivatives often involves multi-step processes. A common route to aminophenols is the nitration of a corresponding phenol followed by the reduction of the nitro group to an amino group. For a di-substituted compound like this compound, the synthesis would likely start from an appropriately substituted phenol or aniline, followed by a series of reactions to introduce the amino and methyl groups at the desired positions.

While a detailed historical account of the characterization of this compound is scarce, its properties can be inferred from its derivatives, such as 2,4-Diamino-5-methylphenoxyethanol HCl. This derivative is noted for its use in oxidative hair dye formulations. The physicochemical properties of such compounds are crucial for their application and are typically determined using a suite of analytical techniques.

Table 1: General Physicochemical Properties of Substituted Aminophenols

PropertyDescriptionTypical Range/Value
Appearance Crystalline solids at room temperature.White to off-white or colored powders
Melting Point Generally high due to hydrogen bonding.100-250 °C
Solubility Varies with the nature and position of substituents. Generally soluble in organic solvents and aqueous acidic solutions.Sparingly soluble to soluble in water
pKa Exhibits both acidic (phenolic hydroxyl) and basic (amino groups) properties.Phenolic pKa: ~10; Amino pKa: ~3-5

Note: This table represents general properties of substituted aminophenols and not specific measured values for this compound due to a lack of available data.

Evolution of Research Focus Areas and Methodological Advancements

The research focus on substituted phenols and aromatic diamines has evolved significantly over time. Initially centered on their application in the dye and photographic industries, research has expanded into pharmaceuticals, materials science, and electronics. Aminophenols, for instance, are precursors to a variety of pharmaceuticals. The development of new synthetic methodologies has allowed for the creation of increasingly complex substituted phenols with tailored biological activities.

Methodological advancements have been pivotal in the study of these compounds. The advent of modern analytical techniques has enabled more precise characterization and analysis.

Chromatography: High-performance liquid chromatography (HPLC) has become an indispensable tool for the separation and quantification of aminophenol isomers and their derivatives in various matrices. Supercritical fluid chromatography (SFC) has also been employed for the separation of complex mixtures of aromatic amine isomers.

Spectroscopy: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to elucidate the molecular structure of newly synthesized compounds. NMR, in particular, provides detailed information about the connectivity of atoms within a molecule.

Computational Chemistry: Quantum chemical computational studies, such as Density Functional Theory (DFT), are now used to predict and understand the molecular structure, spectroscopic properties, and reactivity of these compounds.

Table 2: Key Analytical Techniques for the Characterization of Substituted Phenols and Aromatic Diamines

TechniqueApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC) Separation and quantification of isomers and derivatives.Purity, concentration, and identification based on retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile derivatives.Molecular weight and fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Detailed information on the molecular skeleton and the chemical environment of atoms.
Infrared (IR) Spectroscopy Identification of functional groups.Presence of O-H, N-H, and other characteristic bonds.

Impact of this compound Research on Allied Chemical Fields

While the direct impact of research specifically on this compound on allied chemical fields is not extensively documented, the broader classes of substituted phenols and aromatic diamines have had a profound influence on various areas of chemistry.

Dye Chemistry: Aromatic diamines and aminophenols are fundamental building blocks in the synthesis of a vast array of dyes, including azo dyes, sulfur dyes, and hair dyes. The specific substitution pattern on the aromatic ring is critical in determining the color, fastness, and other properties of the resulting dye. Derivatives of this compound are used in oxidative hair dye formulations, where they act as couplers to produce specific color shades.

Polymer Chemistry: Aromatic diamines are key monomers in the production of high-performance polymers such as polyamides and polyimides. These materials exhibit excellent thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries. The structure of the diamine monomer significantly influences the properties of the final polymer.

Medicinal Chemistry: The aminophenol scaffold is present in numerous pharmaceutical compounds. For example, N-substituted 4-aminophenol (B1666318) derivatives have been synthesized and investigated for their potential as antimelanoma agents. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring.

Materials Science: Substituted phenols are used in the synthesis of phenolic resins, which are known for their heat resistance and durability. They also serve as antioxidants and stabilizers in various materials.

Emergent Research Fronts and Prospective Studies for 2,4 Diamino 5 Methylphenol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Atom Economy

The development of efficient and sustainable methods for the synthesis of 2,4-Diamino-5-methylphenol is a primary area of emergent research. Traditional synthetic routes are being re-evaluated with a focus on improving atom economy, reducing waste, and utilizing greener reagents and reaction conditions.

Key Research Thrusts:

Catalytic Hydrogenation of Nitroaromatics: A significant area of investigation involves the catalytic hydrogenation of dinitro-m-cresol derivatives. Researchers are exploring the use of novel nanocatalysts, such as those based on noble metals (e.g., platinum, palladium) or more abundant transition metals (e.g., nickel, copper), supported on various materials like carbon nanotubes or metal-organic frameworks (MOFs). The goal is to achieve high selectivity for the reduction of the nitro groups without affecting the phenol (B47542) moiety, under mild temperature and pressure conditions.

Microwave-Assisted Synthesis: Microwave irradiation is being investigated as a tool to accelerate reaction rates and improve yields in the synthesis of this compound. This technique can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts.

Synthetic MethodologyKey AdvantagesResearch Focus
Catalytic HydrogenationHigh selectivity, potential for green catalystsDevelopment of novel, reusable nanocatalysts
Microwave-Assisted SynthesisRapid reaction times, improved yieldsOptimization of reaction conditions and solvent selection
Flow ChemistryEnhanced safety, scalability, and process controlReactor design and integration of in-line purification

Investigation of Unconventional Reactivity and Catalytic Transformations

Beyond its synthesis, the inherent reactivity of this compound offers a rich landscape for chemical exploration. The presence of two amino groups and a hydroxyl group on an aromatic ring provides multiple sites for a variety of chemical transformations.

Prospective Studies:

Oxidative Coupling Reactions: The electron-rich nature of the aromatic ring makes this compound a prime candidate for oxidative coupling reactions. Research is directed towards using environmentally benign oxidants, such as hydrogen peroxide or molecular oxygen, in conjunction with catalysts to form novel dimeric and polymeric structures with interesting electronic and optical properties.

Directed C-H Functionalization: The development of methods for the selective functionalization of the carbon-hydrogen bonds on the aromatic ring would open up new avenues for creating a diverse range of derivatives. This could involve the use of transition metal catalysts to introduce new functional groups at specific positions, leading to compounds with tailored properties.

Coordination Chemistry and Catalysis: The diamino and phenol functionalities can act as ligands for a variety of metal ions. Researchers are exploring the synthesis of metal complexes of this compound and their potential applications as catalysts in various organic transformations, such as cross-coupling reactions or oxidation catalysis.

Design and Synthesis of Advanced Materials Incorporating this compound Derivatives

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials with high-performance characteristics.

Areas of Material Development:

High-Performance Polymers: The diamino functionality allows for the incorporation of this compound as a monomer in the synthesis of polymers such as polyamides and polyimides. The rigid aromatic core and the potential for hydrogen bonding from the amino and hydroxyl groups are expected to impart high thermal stability, mechanical strength, and chemical resistance to these polymers.

Functional Dyes and Pigments: Derivatives of this compound can be synthesized to create novel dyes and pigments. The introduction of various substituents on the aromatic ring can be used to tune the color and other photophysical properties of these materials for applications in textiles, coatings, and electronic displays.

Redox-Active Materials: The phenolic and amino groups can undergo reversible oxidation and reduction processes. This property is being explored for the development of redox-active polymers and materials for applications in energy storage devices, such as batteries and supercapacitors, as well as in electrochromic devices.

Material ClassPotential PropertiesProspective Applications
High-Performance PolymersHigh thermal stability, mechanical strengthAerospace components, electronics, membranes
Functional Dyes and PigmentsTunable color, photostabilityTextiles, coatings, optical data storage
Redox-Active MaterialsReversible redox behaviorBatteries, supercapacitors, electrochromic windows

Refined Computational Models for Predictive Chemistry and Materials Science

Computational chemistry is poised to play a crucial role in accelerating the discovery and development of new applications for this compound. The creation of refined computational models can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Modeling and Simulation Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict a range of properties for this compound and its derivatives. These include geometric structures, electronic properties (such as HOMO-LUMO gaps), spectroscopic characteristics (NMR, IR, UV-Vis spectra), and thermodynamic parameters. Such calculations can help in understanding the reactivity of the molecule and in designing new derivatives with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of larger systems containing this compound, such as its interactions with solvents or its incorporation into a polymer matrix. These simulations can provide insights into the conformational dynamics, intermolecular interactions, and macroscopic properties of materials derived from this compound.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it is possible to establish mathematical relationships between the molecular structure of this compound derivatives and their physical, chemical, or biological properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby streamlining the design process for new materials.

Sustainable and Circular Economy Considerations in this compound Chemistry

In line with the principles of green chemistry and the circular economy, future research on this compound will increasingly focus on its environmental footprint and end-of-life considerations.

Key Sustainability Goals:

Bio-based Feedstocks: A long-term research goal is the development of synthetic routes to this compound and its precursors from renewable, bio-based feedstocks instead of petroleum-based starting materials. This would significantly reduce the carbon footprint associated with its production.

Design for Degradability: For applications where long-term persistence in the environment is a concern, research will focus on designing derivatives of this compound that are biodegradable or can be easily broken down into non-toxic components at the end of their useful life.

Recycling and Upcycling of Materials: For high-performance polymers and materials derived from this compound, developing efficient methods for their recycling and upcycling will be crucial. This could involve chemical recycling processes that break down the polymers into their constituent monomers, which can then be reused to produce new materials.

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